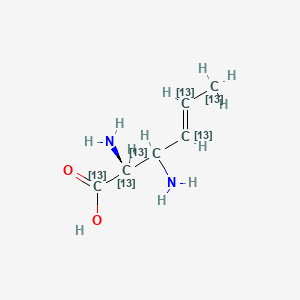
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features isotopically labeled carbon atoms, which makes it particularly useful in research involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multi-step organic synthesis techniques. One common approach is the use of isotopically labeled precursors in a series of reactions that introduce the amino and carboxyl groups in the desired positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the hex-4-enoic acid moiety can be reduced to form the corresponding hexanoic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the double bond can produce saturated acids.
Scientific Research Applications
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the synthesis of complex molecules and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. Its isotopic labeling allows for detailed studies of these interactions, providing insights into the underlying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(E,2S)-2,3-diaminohex-4-enoic acid: Similar structure but without isotopic labeling.
(E,2S)-2,3-diaminohexanoic acid: Lacks the double bond present in (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid.
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hexanoic acid: Contains isotopic labeling but lacks the double bond.
Uniqueness
The uniqueness of this compound lies in its combination of isotopic labeling and specific functional groups. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-2-3-4(7)5(8)6(9)10/h2-5H,7-8H2,1H3,(H,9,10)/b3-2+/t4?,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
VYWXSIUPUZWMLY-FXESKPBXSA-N |
Isomeric SMILES |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)N)N |
Canonical SMILES |
CC=CC(C(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















